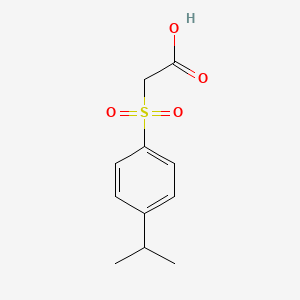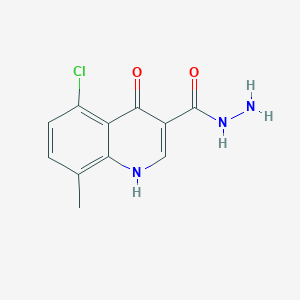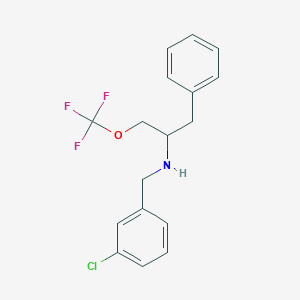![molecular formula C16H13NO2S B12114814 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a methoxyphenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol typically involves the reaction of 2-methoxyphenyl isothiocyanate with 4-hydroxybenzaldehyde under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to specific receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenyl group but lacks the thiazole ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a similar methoxyphenyl group but with different substituents.
Uniqueness
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol is unique due to the presence of both the thiazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can lead to enhanced biological activity and specificity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H13NO2S |
|---|---|
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C16H13NO2S/c1-19-15-5-3-2-4-13(15)14-10-20-16(17-14)11-6-8-12(18)9-7-11/h2-10,18H,1H3 |
InChI-Schlüssel |
YEJZAHUGHUWCID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12114754.png)

![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)




![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)

![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
![3-(1-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12114821.png)
